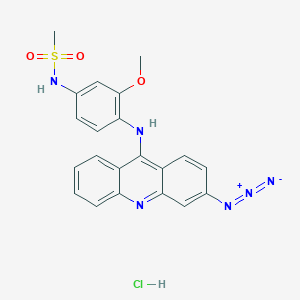
3-Azido-amsa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-amsa is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which include an acridine moiety, an azido group, and a methanesulfonamide group. These features make it a valuable compound for research in chemistry, biology, and medicine.
准备方法
The synthesis of 3-Azido-amsa involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
3-Azido-amsa undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acridine moiety, potentially leading to the formation of quinone derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemical Applications
Synthesis and Reactivity
3-Azido-AMSA serves as a valuable building block in organic synthesis. The azido group is particularly useful for further functionalization through click chemistry, allowing for the creation of more complex molecular architectures. Its reactivity can be exploited in the synthesis of novel drugs and biologically active compounds, enhancing the toolkit available to chemists for drug development.
Mechanistic Studies
Studies have shown that this compound interacts with DNA and topoisomerases, which are crucial enzymes involved in DNA replication and transcription. The compound has been characterized as a topoisomerase II poison, meaning it stabilizes the enzyme-DNA complex, leading to DNA strand breaks. This mechanism underlies its potential utility in understanding the molecular basis of drug action and resistance in cancer therapy .
Biological Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves intercalation into DNA, which disrupts normal cellular processes and induces apoptosis. This property makes it a candidate for further development as an anticancer agent .
Cellular Uptake and Distribution
Studies have demonstrated that this compound is rapidly taken up by cells, with concentrations significantly higher within nucleated cells compared to plasma levels. This suggests effective targeting of cancer cells, which is crucial for minimizing side effects associated with chemotherapy .
Medical Applications
Therapeutic Potential
The unique properties of this compound position it as a promising candidate for clinical development. Its ability to target topoisomerase II makes it relevant not only in treating hematological malignancies but also solid tumors that express this enzyme. Ongoing studies are focused on optimizing its pharmacokinetic profile to enhance therapeutic efficacy while reducing toxicity .
Combination Therapies
Research into combination therapies involving this compound with other chemotherapeutic agents is underway. Preliminary findings suggest that it may enhance the effectiveness of existing treatments by overcoming drug resistance mechanisms commonly observed in cancer therapy .
Case Studies and Research Findings
作用机制
The mechanism of action of 3-Azido-amsa involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, affecting DNA replication and transcription. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The methanesulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
3-Azido-amsa can be compared with other similar compounds, such as:
N-(4-((3-Azido-9-acridinyl)amino)phenyl)methanesulfonamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-((3-Azido-9-acridinyl)amino)-3-hydroxyphenyl)methanesulfonamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(4-((3-Azido-9-acridinyl)amino)-3-chlorophenyl)methanesulfonamide: The chloro group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
125783-39-3 |
|---|---|
分子式 |
C21H19ClN6O3S |
分子量 |
470.9 g/mol |
IUPAC 名称 |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChI 键 |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Key on ui other cas no. |
125783-39-3 |
同义词 |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















